molecular formula C15H35O6P B1614991 2-(11-Methyldodecoxy)ethanol;phosphoric acid CAS No. 73038-25-2

2-(11-Methyldodecoxy)ethanol;phosphoric acid

Cat. No.: B1614991
CAS No.: 73038-25-2
M. Wt: 342.41 g/mol
InChI Key: GMDAWUSGGYKEBW-UHFFFAOYSA-N
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Description

2-(11-Methyldodecoxy)ethanol;phosphoric acid is a compound commonly used as a surfactant. It is known for its excellent emulsifying, wetting, and dispersing properties. This compound is often utilized in various industrial and consumer applications, including detergents, personal care products, and industrial cleaning agents .

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-isotridecyl-omega-hydroxy-, phosphate is likely related to its surfactant properties. Surfactants work by reducing the surface tension of water, making it easier to spread and wet surfaces. They can also emulsify oils, allowing them to be rinsed away with water .

Safety and Hazards

Poly(oxy-1,2-ethanediyl), alpha-isotridecyl-omega-hydroxy-, phosphate may cause skin irritation and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(11-Methyldodecoxy)ethanol;phosphoric acid typically involves the ethoxylation of isotridecyl alcohol followed by phosphorylation. The reaction conditions for ethoxylation include the use of ethylene oxide in the presence of a catalyst, usually at elevated temperatures and pressures . The phosphorylation step involves reacting the ethoxylated product with phosphoric acid or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous reactors and advanced separation techniques to ensure high purity and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(11-Methyldodecoxy)ethanol;phosphoric acid is unique due to its specific structure, which imparts superior emulsifying and dispersing properties compared to similar compounds. Its ability to function effectively in a wide range of pH and temperature conditions makes it particularly valuable in various industrial applications .

Properties

IUPAC Name

2-(11-methyldodecoxy)ethanol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O2.H3O4P/c1-15(2)11-9-7-5-3-4-6-8-10-13-17-14-12-16;1-5(2,3)4/h15-16H,3-14H2,1-2H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDAWUSGGYKEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCOCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936942
Record name Phosphoric acid--2-[(11-methyldodecyl)oxy]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73038-25-2, 164383-17-9
Record name Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid--2-[(11-methyldodecyl)oxy]ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-isotridecyl-ω-hydroxy-, phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.038
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-isotridecyl-.omega.-hydroxy-, phosphate (CAS# 73038-25-2)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(11-Methyldodecoxy)ethanol;phosphoric acid
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2-(11-Methyldodecoxy)ethanol;phosphoric acid
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2-(11-Methyldodecoxy)ethanol;phosphoric acid
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2-(11-Methyldodecoxy)ethanol;phosphoric acid
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2-(11-Methyldodecoxy)ethanol;phosphoric acid
Reactant of Route 6
2-(11-Methyldodecoxy)ethanol;phosphoric acid

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